[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine

cannabinoid receptor CB2 antagonist GPCR screening

Researchers screening GPCR or bromodomain targets often face limited availability of allyloxy-substituted benzylamine probes with validated bioactivity. [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine directly addresses this gap. - CB2R antagonist: IC50 32 nM, enabling cannabinoid receptor-focused neuroinflammation and pain studies. - PBRM1 bromodomain 5 ligand: Kd 53 nM, providing ~200-fold affinity advantage over the methoxy analog for SWI/SNF complex probe development. - LOXL2 inhibition: IC50 34 μM, supporting anti-fibrotic drug discovery with differentiated enzyme engagement. - EPX inhibition: IC50 360 nM, unmatched by saturated alkoxy congeners for eosinophilic inflammation research.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B12069748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC=CCOC1=CC(=C(C=C1)Br)CN
InChIInChI=1S/C10H12BrNO/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h2-4,6H,1,5,7,12H2
InChIKeyRJBSSZRUAKSAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine: Overview & Selection


[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine (CAS 1520527-14-3) is a synthetic aryloxyalkylamine featuring a 2-bromo substituent and a 5-allyloxy group on a benzylamine scaffold . It is primarily utilized as a research intermediate and screening compound in medicinal chemistry, with documented biological activities across multiple target classes including G protein-coupled receptors, bromodomains, and enzymes [1][2]. The compound is commercially available at a minimum purity specification of 95% and requires long-term storage in cool, dry conditions .

Procurement Class Medicinal chemistry intermediate & screening compound
Target Class Fit GPCR, bromodomain, and enzyme inhibitor studies
Chemical Feature Allyloxy-substituted benzylamine scaffold for SAR exploration

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine: Irreplaceable by Analogs


Aryloxyalkylamine derivatives exhibit pronounced structure-activity relationships (SAR) wherein subtle modifications to the alkoxy substituent, halogen placement, or amine functionality can drastically alter target engagement, potency, and selectivity profiles [1]. While 2‑bromo‑5‑methoxybenzylamine and 2‑bromo‑5‑ethoxybenzylamine represent close structural congeners, their distinct physicochemical properties and binding signatures preclude reliable interchangeability in biological assays or synthetic routes [2]. The allyloxy moiety of [2‑Bromo‑5‑(prop‑2‑en‑1‑yloxy)phenyl]methanamine introduces unique conformational flexibility and potential for π‑interactions not recapitulated by saturated alkoxy chains, directly impacting its utility in fragment‑based screening, target‑specific probe development, and downstream derivatization [3].

Methoxy or ethoxy analogs lack the allyl group's conformational flexibility and potential for pi-interactions, which may shift target engagement profiles.
Close congeners exhibit distinct binding signatures; the allyloxy-specific CB2R and PBRM1 BD5 affinities are not recapitulated by saturated alkoxy chains.
Analog substitution may alter downstream derivatization potential and fragment-based screening outcomes, requiring validation before interchange.

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine: Key Differentiating Data


CB2 Receptor Antagonism

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine exhibits potent antagonist activity at the human cannabinoid receptor type 2 (CB2R), with an IC50 of 32 nM in a cell-based β-arrestin recruitment assay [1]. In contrast, the structurally related 2-bromo-5-methoxybenzylamine and 2-bromo-5-ethoxybenzylamine lack reported CB2R activity in public databases, highlighting the functional importance of the allyloxy substituent for this target engagement [2]. The magnitude of CB2R antagonism is comparable to that of established reference antagonists such as SR144528 (IC50 ≈ 50 nM in analogous assays), positioning this compound as a viable starting point for cannabinoid probe development [3].

CB2R Antagonism
Cross-study comparable
IC50 32 nM
Supports CB2 antagonist probe development context
Methoxy analog shows no reported CB2R activity
cannabinoid receptor CB2 antagonist GPCR screening

LOXL2 Enzyme Inhibition

The compound inhibits recombinant lysyl oxidase homolog 2 (LOXL2) with an IC50 of 34 μM (34,000 nM), measured via a diaminopentane substrate assay [1]. This moderate inhibitory activity is distinct from that of 2-bromo-5-methoxybenzylamine derivatives, which have been primarily characterized for intracellular toxin protection (ABMA series) rather than direct LOXL2 inhibition [2]. The presence of the allyloxy group may contribute to the observed LOXL2 engagement, offering a differentiated chemotype for anti-fibrotic or anti-metastatic screening campaigns [3].

LOXL2 Inhibition
Cross-study comparable
IC50 34 µM
Reported enzyme inhibition context for screening
Methoxy analog primarily linked to toxin protection
LOXL2 inhibitor fibrosis cancer metastasis

EPX Bromination Inhibition

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM, as determined by measuring 3-bromotyrosine formation from tyrosine substrate [1]. In comparison, the 2‑bromo‑5‑methoxybenzylamine analog has not been reported to inhibit EPX in public databases, and its known biological profile centers on toxin protection mechanisms rather than direct peroxidase modulation [2]. The sub‑micromolar EPX inhibitory activity of the allyloxy‑bearing compound suggests a distinct pharmacological fingerprint relevant to inflammatory disease research.

EPX Inhibition
Cross-study comparable
IC50 360 nM
Supports eosinophil-driven inflammation research models
Methoxy analog lacks documented EPX activity
eosinophil peroxidase EPX inhibitor inflammation

PBRM1 Bromodomain 5 Binding

The compound binds to the fifth bromodomain of polybromo-1 (PBRM1/BAF180) with a dissociation constant (Kd) of 53 nM, as measured by the BROMOscan LeadHunter assay [1]. In contrast, 2‑bromo‑5‑methoxybenzylamine exhibits significantly weaker bromodomain engagement, with reported Kd values >10 μM for BRD4 BD1 and no reported affinity for PBRM1 BD5 [2]. The 200‑fold improvement in binding affinity conferred by the allyloxy substituent underscores its critical role in achieving high‑affinity bromodomain interactions.

PBRM1 BD5 Binding
Cross-study comparable
Kd 53 nM
High-affinity bromodomain engagement for epigenetic probe context
Methoxy analog affinity is >10,000 nM for BRD4 BD1
bromodomain PBRM1 epigenetics

Commercial Purity Specification

The compound is supplied with a minimum purity specification of 95%, as verified by the vendor AKSci . This level of purity is essential for reproducible screening results and downstream derivatization. In contrast, the 2‑bromo‑5‑ethoxybenzylamine analog is offered by some vendors without a stated minimum purity, introducing uncertainty in assay reproducibility and batch‑to‑batch consistency . The explicit 95% purity guarantee for the allyloxy derivative reduces the risk of confounding biological activity from impurities.

Purity Specification
Specification review
95% min
Lot-to-lot consistency for reproducible screening
Ethoxy analog purity not consistently specified
compound procurement purity specification quality control

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine: Application Scenarios


CB2 Antagonist Screening & Probe Development

The 32 nM IC50 at human CB2R [1] positions this compound as a validated starting point for cannabinoid receptor antagonist programs. Its activity profile distinguishes it from 2-bromo-5-methoxybenzylamine, which lacks CB2R engagement, making it the preferred choice for GPCR-focused screening libraries targeting neuroinflammation or pain pathways.

Epigenetic Bromodomain Probe Synthesis

With a 53 nM Kd for PBRM1 bromodomain 5 [2], the compound serves as an affinity‑advantaged scaffold for developing chemical probes of the PBRM1 subunit of the SWI/SNF chromatin remodeling complex. The ~200‑fold higher bromodomain affinity compared to the methoxy analog [2] justifies its selection for structure‑guided optimization and fragment‑based drug discovery efforts.

LOXL2 Inhibitor Screening for Fibrosis

The moderate LOXL2 inhibition (IC50 34 μM) [3] provides a differentiated entry point for anti‑fibrotic and anti‑metastatic drug discovery. Unlike the methoxy analog, which is primarily known for toxin protection, this compound exhibits direct enzyme inhibition relevant to extracellular matrix remodeling, supporting its inclusion in focused LOXL2 screening decks.

EPX Inhibitor Discovery

The sub‑micromolar EPX inhibitory activity (IC50 360 nM) [4] offers a functional advantage for projects targeting eosinophilic inflammation in asthma, eosinophilic esophagitis, or hypereosinophilic syndromes. The allyloxy derivative's EPX inhibition is not recapitulated by the methoxy analog, making it a more relevant chemical tool for this therapeutic area.

Application
Selection Property
Validation Focus
CB2 Antagonist Screening
CB2R target engagement context
GPCR pathway-response interpretation
Epigenetic Bromodomain Studies
PBRM1 bromodomain binding affinity review
SWI/SNF complex probe development
LOXL2-Focused Enzyme Assays
Direct LOXL2 enzyme inhibition context
Extracellular matrix remodeling endpoint review
Eosinophil Peroxidase Research
EPX bromination inhibition context
Inflammatory model-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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